2,3-Dibromo-6-fluoro-5-iodobenzoic acid
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Overview
Description
2,3-Dibromo-6-fluoro-5-iodobenzoic acid is a halogenated benzoic acid derivative with the molecular formula C7H2Br2FIO2. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring, making it a highly substituted aromatic compound. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-6-fluoro-5-iodobenzoic acid typically involves the halogenation of a precursor benzoic acid. One common method is the bromination of 6-fluoro-5-iodobenzoic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 3 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reagents, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-6-fluoro-5-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
2,3-Dibromo-6-fluoro-5-iodobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its halogenated structure makes it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems.
Medicine: It may serve as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-6-fluoro-5-iodobenzoic acid depends on the specific application and the target molecule or pathway. In general, the compound’s halogen atoms can interact with various molecular targets, leading to changes in the chemical or biological activity of the target. For example, in substitution reactions, the halogen atoms can be replaced by other functional groups, altering the compound’s properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-iodobenzoic acid: This compound is similar in structure but lacks the bromine atoms. It is used in similar applications, such as the synthesis of complex organic molecules.
2,3-Dibromo-5-iodobenzoic acid: This compound is similar but lacks the fluorine atom. It is also used in various chemical reactions and research applications.
Uniqueness
2,3-Dibromo-6-fluoro-5-iodobenzoic acid is unique due to the presence of all three halogen atoms (bromine, fluorine, and iodine) on the benzene ring. This unique combination of halogens imparts distinct chemical properties and reactivity, making it a valuable compound in synthetic chemistry and research.
Properties
CAS No. |
1160573-40-9 |
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Molecular Formula |
C7H2Br2FIO2 |
Molecular Weight |
423.80 g/mol |
IUPAC Name |
2,3-dibromo-6-fluoro-5-iodobenzoic acid |
InChI |
InChI=1S/C7H2Br2FIO2/c8-2-1-3(11)6(10)4(5(2)9)7(12)13/h1H,(H,12,13) |
InChI Key |
NLKXWPPBJQEQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)F)C(=O)O)Br)Br |
Origin of Product |
United States |
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